molecular formula C13H19N3O5 B3053883 Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- CAS No. 56750-76-6

Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-

Cat. No. B3053883
CAS RN: 56750-76-6
M. Wt: 297.31 g/mol
InChI Key: JXPNNQHCFMKVHK-UHFFFAOYSA-N
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Description

Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- (BENM) is a chemical compound with the molecular formula C12H19N3O6. It is a derivative of benzenemethanol, a colorless liquid with a pungent odor. BENM is used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Herbicides

The compound could potentially be used in the production of herbicides . Dinitroaniline derivatives, which this compound is a part of, are an important class of compounds with wide applications in herbicides and pesticides .

Pesticides

In addition to herbicides, the compound could also be used in the production of pesticides . The nitration reactions involved in the production of these compounds are extremely hazardous due to highly exothermic thermodynamics as well as possible decomposition and explosion of nitro compounds .

Microbial Degradation

The compound could be used in studies related to microbial degradation . For example, it could be used to study the degradation of pendimethalin, a widely-used selective herbicide in the agricultural industry .

Soil Studies

The compound could be used in soil studies, particularly in understanding the degradation of certain substances in soil . For example, the degradation of pendimethalin in soil did not follow first-order kinetics but could be described by a quadratic model .

Synthesis of Energetic Materials

The compound could potentially be used in the synthesis of energetic materials . Nitro derivatives of pyrazole have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .

Environmental Studies

The compound could be used in environmental studies, particularly in understanding the impact of certain substances on the environment . For example, it could be used to study the environmental fate of pendimethalin, a widely-used herbicide .

properties

IUPAC Name

[2-methyl-3,5-dinitro-4-(pentan-3-ylamino)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c1-4-10(5-2)14-12-11(15(18)19)6-9(7-17)8(3)13(12)16(20)21/h6,10,14,17H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPNNQHCFMKVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074741
Record name 3,5-Dinitro-4-((1-ethylpropyl)amino)-2-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-

CAS RN

56750-76-6
Record name 4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dinitrobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56750-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056750766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitro-4-((1-ethylpropyl)amino)-2-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)pendimethalin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5732HV5JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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